molecular formula C11H12BrN2Na2O10P B15250486 disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

Cat. No.: B15250486
M. Wt: 489.08 g/mol
InChI Key: PSVSIBPWOSHVFI-VSDKSZJYSA-L
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Description

Disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate is a structurally complex nucleoside analog featuring a brominated pyrimidine dione moiety, a phosphorylated acetate group, and a disodium counterion. The compound’s core consists of a ribose-like oxolane ring (stereochemistry: 2R,3S,4S,5R) substituted at the 5-position with a 5-bromo-2,4-dioxopyrimidine base. The 2'-hydroxymethyl group of the oxolane is esterified with a phosphoryl acetate group, neutralized as a disodium salt.

Properties

Molecular Formula

C11H12BrN2Na2O10P

Molecular Weight

489.08 g/mol

IUPAC Name

disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

InChI

InChI=1S/C11H14BrN2O10P.2Na/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(24-10)2-23-25(21,22)3-6(15)16;;/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,21,22)(H,13,19,20);;/q;2*+1/p-2/t5-,7-,8+,10-;;/m1../s1

InChI Key

PSVSIBPWOSHVFI-VSDKSZJYSA-L

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)[O-])[O-])O)O)Br.[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(CC(=O)[O-])[O-])O)O)Br.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate typically involves multiple steps:

    Bromination of Pyrimidine: The pyrimidine ring is brominated using bromine or a brominating agent under controlled conditions.

    Glycosylation: The brominated pyrimidine is then glycosylated with a suitable sugar derivative.

    Phosphorylation: The glycosylated product is phosphorylated using a phosphorylating agent.

    Formation of Disodium Salt: The final product is converted to its disodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods

Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.

    Reduction: Reduction reactions may target the brominated pyrimidine ring.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe or marker due to its unique structural features.

Medicine

Potential medicinal applications could include its use as an antiviral or anticancer agent, given the presence of the brominated pyrimidine ring, which is a common motif in many bioactive molecules.

Industry

In industry, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate would depend on its specific application. For instance, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would include enzymes or receptors specific to the biological process being targeted.

Comparison with Similar Compounds

Fluoro-Substituted Analog (CAS 64657-06-3)

  • Structure : 2-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid .
  • Molecular Formula : C₁₁H₁₃FN₂O₈ (MW: 320.23 g/mol).
  • Key Differences :
    • Replaces bromine with fluorine at the pyrimidine 5-position.
    • Lacks the disodium counterion, existing as a free acid.
  • Lower molecular weight and reduced lipophilicity (ClogP: ~−1.2 vs. ~−0.5 for bromo analog).

Triacetylated Bromo Derivative ()

  • Structure : [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate.
  • Molecular Formula : C₁₆H₁₉BrN₂O₉ (MW: 471.24 g/mol).
  • Key Differences :
    • Acetyl groups at 2', 3', and 5'-positions instead of phosphoryl acetate.
    • Neutral ester form vs. ionic disodium salt.
  • Implications :
    • Enhanced lipophilicity (ClogP: ~0.8) improves membrane permeability but reduces aqueous solubility.
    • Acts as a prodrug, requiring enzymatic deacetylation for activation .

Phosphate and Counterion Variants

Phosphonic Acid Derivative ()

  • Structure : {[(2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid.
  • Molecular Formula : C₈H₁₁N₂O₈P (MW: 294.15 g/mol).
  • Key Differences: Phosphonic acid group instead of phosphoryl acetate. No halogen substitution (pyrimidine lacks bromine).
  • Implications :
    • Lower solubility at physiological pH due to protonated phosphonic acid (pKa ~2.1).
    • Reduced steric hindrance may enhance binding to enzymes like kinases or polymerases .

Amino-Substituted Analog ()

  • Structure: [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate.
  • Key Differences: 4-Amino-2-oxopyrimidine replaces 5-bromo-2,4-dioxopyrimidine. Dihydrogen phosphate counterion instead of disodium salt.
  • Implications: Amino group enables hydrogen bonding with biological targets (e.g., DNA polymerase active sites). Reduced halogen-dependent cytotoxicity compared to brominated analogs .

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